(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone
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Overview
Description
The compound contains several structural components including a 1,2,3-triazole ring, an azetidine ring, a benzo[d]oxazole ring, and a pyrrolidine ring . These components are common in many biologically active compounds and drugs .
Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .Chemical Reactions Analysis
The nucleophilic reagent attacks the higher substituted carbon atom to form the more stable carbocation intermediate .Scientific Research Applications
Drug Discovery and Antibacterial Applications
- A study synthesized a library of compounds from a similar structure, which were investigated for their antibacterial, antifungal, and antimycobacterial activities. Some compounds showed promising activity against bacterial and fungal strains, indicating potential as antimicrobial agents (Pandya et al., 2019).
Corrosion Inhibition
- Triazole derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic mediums. Computational chemistry studies suggest these derivatives can adsorb onto metal surfaces, hinting at applications in protecting materials from corrosion (Ma et al., 2017).
Construction of Polyheterocyclic Systems
- The compound has been implicated in research exploring the construction of pyrrolobenzodiazepines and azetidino-benzodiazepines, indicating its utility in synthesizing complex molecular architectures with potential antitumor activities (Hemming et al., 2014).
Catalysis
- Research on tris(triazolyl)methanol-Cu(I) structures, closely related to the compound , demonstrates their efficacy as catalysts for Huisgen 1,3-dipolar cycloadditions. Such catalysts are valuable in chemical synthesis, offering efficient and environmentally friendly reaction conditions (Ozcubukcu et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-16(21-10-12(11-21)23-9-7-18-20-23)14-5-3-8-22(14)17-19-13-4-1-2-6-15(13)25-17/h1-2,4,6-7,9,12,14H,3,5,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMOYUSFMBORSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CC(C4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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